Dimethyl 2-[(chloroacetyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(chloroacetyl)amino]terephthalate is a chemical compound with the empirical formula C12H12ClNO5 . It has a molecular weight of 285.68 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 19 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aromatic), and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis
Dimethyl 2-[(chloroacetyl)amino]terephthalate is a solid . More detailed physical and chemical properties couldn’t be found from the web search results.Scientific Research Applications
Proteomics Research
In proteomics, Dimethyl 2-[(chloroacetyl)amino]terephthalate is utilized for protein characterization and modification studies. Its reactive chloroacetyl group can be used to label amino groups within proteins, aiding in the identification and quantification of peptides in complex biological samples .
Material Science
This compound finds application in the development of new materials, particularly polymers. By acting as a monomer, it can be polymerized to form polyesters with specific properties, such as increased thermal stability or altered solubility, which are valuable in creating specialized plastics and resins .
Environmental Studies
Researchers use Dimethyl 2-[(chloroacetyl)amino]terephthalate in environmental chemistry to study degradation processes. It serves as a model compound to understand how complex esters break down under various environmental conditions, which is crucial for assessing the persistence and impact of plastic waste .
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJXWDAWSRTYBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366451 |
Source
|
Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(chloroacetyl)amino]terephthalate | |
CAS RN |
325763-68-6 |
Source
|
Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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